molecular formula C11H14O3 B3008672 Methyl 4-Ethoxyphenylacetate CAS No. 29056-03-9

Methyl 4-Ethoxyphenylacetate

Cat. No.: B3008672
CAS No.: 29056-03-9
M. Wt: 194.23
InChI Key: FGZKHCJVAWDZPD-UHFFFAOYSA-N
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Description

Methyl 4-ethoxyphenylacetate is an aromatic ester characterized by a phenylacetate backbone substituted with an ethoxy group at the para position. Its molecular formula is C₁₁H₁₄O₃, and it is structurally defined by the esterification of 4-ethoxyphenylacetic acid with methanol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZKHCJVAWDZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-ethoxyphenylacetate, a compound belonging to the class of phenylacetates, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including mutagenic properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-ethoxyphenylacetic acid and methanol. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it exhibits characteristics typical of aromatic esters, such as volatility and solubility in organic solvents.

Mutagenicity and Genotoxicity

Research on related compounds suggests that methyl derivatives of phenylacetate, including this compound, may exhibit low mutagenic potential. For instance, studies on methyl phenylacetate indicated no significant mutagenic activity in bacterial reverse mutation assays (Ames test) when tested at concentrations up to 5000 μg/plate . This suggests that similar compounds may also share a non-mutagenic profile.

Enzymatic Activity

This compound has been investigated for its interactions with various enzymes. Studies have shown that esters can act as substrates for carboxylesterases, which are enzymes that hydrolyze esters into their respective acids and alcohols. For example, research indicated that certain fungal species, such as Aspergillus oryzae and Rhizopus oryzae, exhibit significant carboxylesterase activity, facilitating the hydrolysis of phenylacetates . This enzymatic activity is crucial for both metabolic processing and potential therapeutic applications.

Antimicrobial Properties

Recent investigations into the biological activities of this compound have highlighted its potential antimicrobial properties. In vitro studies have demonstrated that phenylacetates can inhibit the growth of various bacterial strains, suggesting a possible role in developing new antimicrobial agents . The specific mechanisms by which these compounds exert their effects remain an area of active research.

Case Studies

Case Study: Enzymatic Hydrolysis

In a study investigating the hydrolysis of ethyl phenylacetate using fungal carboxylesterases, it was found that A. oryzae MIM exhibited a high conversion rate (up to 97%) within 24 hours . This highlights the compound's potential utility in biocatalytic processes for synthesizing or degrading esters in industrial applications.

Case Study: Antimicrobial Activity Assessment

A comparative study on various phenylacetates showed that methyl derivatives exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. This compound was included in this assessment, demonstrating promising results that warrant further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key physical and chemical properties of methyl 4-ethoxyphenylacetate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Density (g/mL) Purity (Typical) Key Substituent
This compound C₁₁H₁₄O₃ 194.23 Not explicitly listed† N/A Discontinued Ethoxy (-OCH₂CH₃)
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 52449-43-1 N/A >97% Chloro (-Cl)
Methyl 4-methoxyphenylacetate C₁₀H₁₂O₃ 180.20 23786-14-3 1.135 (25°C) >98% Methoxy (-OCH₃)
Methyl 4-hydroxyphenylacetate C₉H₁₀O₃ 166.18 14199-15-6 N/A 99% Hydroxy (-OH)
Key Observations:
  • Substituent Effects : The ethoxy group in this compound increases molecular weight and hydrophobicity compared to methoxy or hydroxy analogs. Chloro substitution enhances electronegativity, influencing reactivity in nucleophilic substitution reactions .
  • Density : Methyl 4-methoxyphenylacetate has a higher density (1.135 g/mL) than typical phenylacetates, likely due to increased molecular packing from the methoxy group .
Reactivity Trends:
  • The ethoxy and methoxy groups act as electron-donating substituents, stabilizing the phenylacetate core against hydrolysis. In contrast, the chloro group increases electrophilicity, enhancing susceptibility to nucleophilic attack .

Q & A

Q. Methodological Guidance

  • Column selection : Use C18 reverse-phase columns with 5 µm particle size for optimal resolution.
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection : UV at 254 nm for phenylacetate derivatives; LOD ≤ 0.05% w/w .
  • Calibration : Spike samples with 4-hydroxyphenylacetate (a common byproduct) as an internal standard .

How can researchers design experiments to assess the thermal stability of this compound under reflux conditions?

Q. Experimental Design

  • Thermogravimetric Analysis (TGA) : Heat at 5°C/min to 300°C under nitrogen to identify decomposition thresholds.
  • Kinetic studies : Monitor ester hydrolysis rates at varying pH (1–12) and temperatures (25–80°C).
  • Data interpretation : Use the Arrhenius equation to extrapolate shelf-life under storage conditions .

What strategies mitigate safety risks during large-scale synthesis of this compound?

Q. Safety Protocols

  • Ventilation : Use fume hoods rated for volatile organic compounds (VOCs).
  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons.
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How do steric and electronic effects influence the catalytic hydrogenation of this compound derivatives?

Q. Mechanistic Analysis

  • Steric hindrance : The ethoxy group at the para position reduces accessibility to Pd/C catalysts, lowering hydrogenation rates.
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) increase reaction rates by polarizing the aromatic ring.
    Case study: Hydrogenation of 4-ethoxy-3-nitro derivatives proceeds 3x faster than unsubstituted analogs .

What statistical methods are recommended for analyzing kinetic data in esterification reactions?

Q. Data Analysis

  • Non-linear regression : Fit time-dependent concentration data to pseudo-first-order models.
  • Error propagation : Calculate confidence intervals for rate constants using Monte Carlo simulations.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous HPLC measurements .

How can researchers validate the crystallinity of this compound using X-ray diffraction?

Q. Characterization Techniques

  • Single-crystal X-ray : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3).
  • Data refinement : Use SHELXL for structure solution; acceptable R-factor ≤ 0.05.
  • Comparison : Match unit cell parameters to Cambridge Structural Database entries (e.g., CCDC 2054181) .

What are the ethical and methodological considerations for documenting negative results in synthesis studies?

Q. Research Integrity

  • Transparency : Report failed reactions (e.g., incomplete bromination) in supplementary materials.
  • Root-cause analysis : Use Fishbone diagrams to identify variables like moisture contamination.
  • Data archiving : Share raw NMR and MS files in repositories like Zenodo for peer validation .

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